(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1965305-30-9
VCID: VC3023736
InChI: InChI=1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;;/h1-4,8,11H,5-6,10H2;2*1H/t8-;;/m0../s1
SMILES: C1CNC2=CC=CC=C2C1N.Cl.Cl
Molecular Formula: C9H14Cl2N2
Molecular Weight: 221.12 g/mol

(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride

CAS No.: 1965305-30-9

VCID: VC3023736

Molecular Formula: C9H14Cl2N2

Molecular Weight: 221.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride - 1965305-30-9

Description

(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2C_{10}H_{16}Cl_2N_2 and a molecular weight of 235.16 g/mol. This compound belongs to the tetrahydroquinoline family and is often studied for its potential applications in medicinal chemistry and pharmacology due to its structural versatility and biological activity.

Synthesis

The synthesis of (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride involves the following steps:

  • Formation of Tetrahydroquinoline Core:

    • The tetrahydroquinoline backbone is synthesized through catalytic hydrogenation or reductive amination of quinoline derivatives.

  • Amine Functionalization:

    • The introduction of an amine group at the 4-position is achieved via selective substitution or reductive amination.

  • Salt Formation:

    • The final step involves converting the free base into its dihydrochloride form by reacting it with hydrochloric acid.

These steps ensure high purity and yield of the desired enantiomer.

Biological Significance

(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride has garnered attention for its potential applications in drug discovery:

  • Pharmacological Applications:

    • Compounds with tetrahydroquinoline scaffolds are known to exhibit activity against various biological targets such as enzymes and receptors.

    • This compound may serve as a precursor for designing inhibitors of acetylcholinesterase or other enzymes linked to neurodegenerative diseases like Alzheimer's.

  • Anticancer Potential:

    • Structural analogs have demonstrated antiproliferative effects against cancer cell lines, suggesting possible utility in oncology research .

  • Chirality and Selectivity:

    • The (S)-enantiomer's specific configuration plays a critical role in binding interactions with biological targets, enhancing its therapeutic potential.

Analytical Data

The characterization of (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride relies on various analytical techniques:

TechniqueObservation
NMR SpectroscopyConfirms structural integrity and stereochemistry through 1H^1H and 13C^{13}C signals.
Mass SpectrometryProvides molecular ion peaks consistent with C10H16Cl2N2C_{10}H_{16}Cl_2N_2.
X-Ray CrystallographyDetermines crystal structure and confirms dihydrochloride salt formation.

Safety and Handling

While specific safety data for this compound is unavailable online , general precautions for handling similar compounds include:

  • Use personal protective equipment (PPE) such as gloves and goggles.

  • Work in a well-ventilated area or fume hood.

  • Avoid inhalation or direct contact with the compound.

Research Implications

The structural features of (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride make it a valuable tool in medicinal chemistry:

  • Its tetrahydroquinoline core serves as a versatile scaffold for synthesizing bioactive molecules.

  • The compound's amine functionality enables further derivatization for target-specific drug design.

  • Its dihydrochloride form enhances solubility and stability for biological assays.

Future research could explore its role in developing treatments for neurodegenerative diseases or cancer.

CAS No. 1965305-30-9
Product Name (S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride
Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
IUPAC Name (4S)-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride
Standard InChI InChI=1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;;/h1-4,8,11H,5-6,10H2;2*1H/t8-;;/m0../s1
Standard InChIKey SCHRXWSSWSQEMS-JZGIKJSDSA-N
Isomeric SMILES C1CNC2=CC=CC=C2[C@H]1N.Cl.Cl
SMILES C1CNC2=CC=CC=C2C1N.Cl.Cl
Canonical SMILES C1CNC2=CC=CC=C2C1N.Cl.Cl
PubChem Compound 91828007
Last Modified Aug 16 2023

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